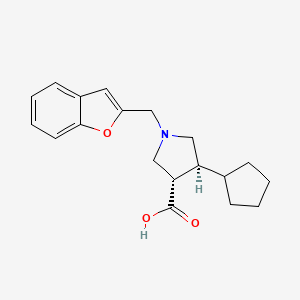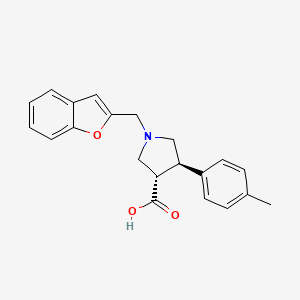![molecular formula C18H20N2O5 B7354807 1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone](/img/structure/B7354807.png)
1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of a specific protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and survival.
作用機序
The mechanism of action of 1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone involves the inhibition of a specific protein kinase, which is involved in various cellular processes, including cell proliferation, differentiation, and survival. This inhibition leads to the activation of apoptotic pathways and the induction of cell death in cancer cells. In addition, it reduces the production of pro-inflammatory cytokines and chemokines, leading to anti-inflammatory effects. Moreover, it prevents neuronal cell death and promotes neuronal survival by regulating various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of a specific protein kinase, which is involved in various cellular processes, including cell proliferation, differentiation, and survival. This inhibition leads to the activation of apoptotic pathways and the induction of cell death in cancer cells. In addition, it reduces the production of pro-inflammatory cytokines and chemokines, leading to anti-inflammatory effects. Moreover, it prevents neuronal cell death and promotes neuronal survival by regulating various signaling pathways.
実験室実験の利点と制限
The advantages of using 1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone in lab experiments include its potent inhibitory activity against a specific protein kinase, which makes it a promising candidate for the development of novel therapeutics. Moreover, it has been extensively studied in various disease models, providing valuable insights into its mechanism of action and potential therapeutic applications. However, its limitations include its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
将来の方向性
The future directions of research on 1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone include the development of more efficient synthesis methods to improve its yield and purity. Moreover, further studies are needed to investigate its potential therapeutic applications in different diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, the identification of its specific targets and downstream signaling pathways will provide valuable insights into its mechanism of action and potential therapeutic applications. Furthermore, the development of more potent and selective inhibitors of the specific protein kinase targeted by this compound may lead to the development of more effective therapeutics.
合成法
The synthesis of 1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone involves several steps, including the reaction of 3-chloro-4-fluorophenol with pyridine-2-ol, followed by the reaction with 3-(hydroxymethyl)morpholine. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone has been extensively studied for its potential therapeutic applications in different diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of a specific protein kinase, which is overexpressed in many cancer types, leading to cell death and tumor regression. In addition, it has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Moreover, it has neuroprotective effects by preventing neuronal cell death and promoting neuronal survival.
特性
IUPAC Name |
1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-11-14-12-23-10-9-20(14)18(22)13-24-15-4-6-16(7-5-15)25-17-3-1-2-8-19-17/h1-8,14,21H,9-13H2/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGXHRVPVMDMPE-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)COC2=CC=C(C=C2)OC3=CC=CC=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1C(=O)COC2=CC=C(C=C2)OC3=CC=CC=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]benzamide](/img/structure/B7354727.png)
![(E)-1-[(3aR,7aS)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-2-methyl-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B7354729.png)
![(1-ethyl-5-methylpyrazol-4-yl)-[(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7354743.png)
![N-[(1S,5S,6R)-3-(hydroxymethyl)-6-bicyclo[3.2.0]heptanyl]-4-methylquinoline-3-carboxamide](/img/structure/B7354775.png)


![(3S,4R)-1-(3-bicyclo[3.1.0]hexanylmethyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B7354796.png)
![(3R,4R)-4-(3-methylimidazol-4-yl)-1-[[4-(2-methylpropyl)phenyl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7354797.png)
![(Z)-3-cyclopropyl-1-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]-2-fluorobut-2-en-1-one](/img/structure/B7354799.png)
![N-[(3R,4R)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]-5-propyl-1,2-oxazole-3-carboxamide](/img/structure/B7354800.png)
![1-benzothiophen-2-yl-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7354805.png)
![methyl (1R,2S)-2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethylcarbamoyl]cyclobutane-1-carboxylate](/img/structure/B7354814.png)
![3-cycloheptyl-1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]propan-1-one](/img/structure/B7354816.png)
![methyl (2S)-3-(1-methylimidazol-4-yl)-2-[[(E)-2-methyl-3-(4-methylphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7354830.png)